molecular formula C10H11ClN2O2 B2414857 N1-(4-chlorobenzyl)-N2-methyloxalamide CAS No. 7666-56-0

N1-(4-chlorobenzyl)-N2-methyloxalamide

Cat. No.: B2414857
CAS No.: 7666-56-0
M. Wt: 226.66
InChI Key: BRVAGZQTMVIOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-chlorobenzyl)-N2-methyloxalamide is a synthetic organic compound belonging to the class of oxalamides, which are of significant interest in medicinal chemistry and drug discovery research. This compound features a central oxalamide functional group flanked by a 4-chlorobenzyl group and a methyl group. Oxalamide derivatives are frequently investigated as key building blocks in organic synthesis and for their potential to interact with various biological targets. Similar N1-(4-chlorobenzyl) oxalamide compounds have demonstrated notable potential in scientific research for their biological activities. Structurally analogous compounds have been studied as potential protein kinase inhibitors, which are a major focus in targeted cancer therapy development (see, for example, research on purine derivatives as kinase inhibitors) . Other oxalamide derivatives with the N1-(4-chlorobenzyl) moiety have shown promising antiproliferative effects, inhibiting cell growth in various cancer cell lines in vitro . The mechanism of action for this class of compounds often involves the disruption of critical cellular signaling pathways. Research on similar molecules indicates they may act by inducing cell cycle arrest and promoting apoptosis (programmed cell death) in cancerous cells, thereby preventing uncontrolled cell division . The oxalamide core itself is a privileged structure in drug design, capable of forming multiple hydrogen bonds with enzyme active sites, which may contribute to the compound's bioactivity. This product is intended for research purposes only. It is not intended for human diagnostic or therapeutic use, nor for veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-methyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-12-9(14)10(15)13-6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVAGZQTMVIOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Biology Approaches for N1 4 Chlorobenzyl N2 Methyloxalamide and Its Analogs

General Synthetic Strategies for N,N'-Disubstituted Oxalamides

The synthesis of N,N'-disubstituted oxalamides, including unsymmetrical derivatives, can be achieved through various established and emerging chemical methodologies.

Conventional Methods:

A traditional and widely used approach involves the reaction of oxalyl chloride with two equivalents of an amine. For the synthesis of unsymmetrical oxalamides, a stepwise addition of the different amines is necessary. This method is effective but can be limited by the moisture sensitivity of oxalyl chloride and the potential for the formation of symmetrical side products.

Another common strategy is the aminolysis of dialkyl oxalates. This reaction typically requires heating and can be sluggish, but it offers a more stable alternative to oxalyl chloride. The reaction of diethyl oxalate (B1200264) with n-propylamine in ethanol, for instance, has been used to synthesize N,N'-dipropyloxamide.

Modern and Sustainable Approaches:

More recently, atom-economical and environmentally benign strategies have been developed. One such method is the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by ruthenium pincer complexes. This process generates hydrogen gas as the only byproduct and has been shown to be effective for a range of amines, including benzylamines.

Another innovative approach for the synthesis of unsymmetrical oxalamides involves the use of bromodifluoroacetamide and tertiary amines under mild conditions. This method provides a direct route to various unsymmetrically N-substituted oxalamides in a single step. Furthermore, a copper-catalyzed system has been developed for the regioselective C-C and C-O bond cleavage and amination to produce unsymmetrical N-aryl oxalamides, using water as the oxygen source.

Synthetic Method Reagents/Catalysts Advantages Disadvantages
Oxalyl Chloride Method Oxalyl chloride, AminesHigh reactivity, versatileMoisture sensitive, potential for side products
Dialkyl Oxalate Aminolysis Dialkyl oxalate, AminesStable reagentsRequires heating, can be slow
Acceptorless Dehydrogenative Coupling Ethylene glycol, Amines, Ruthenium pincer catalystAtom-economical, environmentally friendlyRequires a specific catalyst
Bromodifluoroacetamide Method Bromodifluoroacetamide, Tertiary aminesMild conditions, single step for unsymmetrical productsSpecific starting material required
Copper-Catalyzed C-C/C-O Cleavage Copper catalyst, Amines, WaterUses water as an oxygen sourceApplicable to N-aryl oxalamides

Specific Synthetic Routes for N1-(4-chlorobenzyl)-N2-methyloxalamide

Proposed Synthetic Route:

Formation of the Oxamate (B1226882) Ester: The synthesis would likely commence with the reaction of a dialkyl oxalate, such as diethyl oxalate, with 4-chlorobenzylamine (B54526). This reaction, typically performed in a suitable solvent like ethanol, would yield ethyl N-(4-chlorobenzyl)oxamate. The reaction conditions would likely involve controlling the stoichiometry to favor monosubstitution.

Amidation with Methylamine (B109427): The resulting ethyl N-(4-chlorobenzyl)oxamate would then be treated with methylamine. This step would involve the aminolysis of the ester group to form the desired this compound. This reaction might be carried out in a sealed vessel if methylamine is used in its gaseous form or as a solution in a suitable solvent.

An alternative, though potentially less controlled for an unsymmetrical product, would be the slow, controlled addition of 4-chlorobenzylamine to a solution of oxalyl chloride at low temperature, followed by the subsequent addition of methylamine. Careful control of stoichiometry and reaction conditions would be crucial to minimize the formation of symmetrical byproducts.

Methodologies for Analog Design and Libraries Synthesis

The design and synthesis of analogs and libraries of this compound are crucial for structure-activity relationship (SAR) studies and the discovery of new bioactive compounds. Both solution-phase and solid-phase synthesis strategies can be employed for this purpose.

Analog Design:

Analog design for this compound would typically involve systematic modifications of its core structure:

Modification of the Benzyl (B1604629) Group: The 4-chloro substituent on the benzyl ring could be replaced with other halogens (e.g., fluorine, bromine), electron-donating groups (e.g., methoxy, methyl), or electron-withdrawing groups (e.g., trifluoromethyl, nitro) to probe the electronic and steric requirements for biological activity. The position of the substituent on the aromatic ring could also be varied.

Modification of the Methyl Group: The N2-methyl group could be substituted with other alkyl chains of varying length and branching (e.g., ethyl, propyl, isopropyl) to explore the impact of steric bulk on activity.

Scaffold Hopping: The oxalamide core could be replaced with other related diamide (B1670390) structures or bioisosteres to investigate the importance of the oxalamide moiety itself.

Library Synthesis:

For the generation of a larger number of analogs, combinatorial chemistry approaches, particularly solid-phase synthesis, are highly effective.

Solid-Phase Synthesis of Oxalamide Libraries:

A general strategy for the solid-phase synthesis of an oxalamide library could involve the following steps:

Resin Attachment: An appropriate amino acid or amine is attached to a solid support (e.g., Wang resin, Rink amide resin).

Oxalamide Formation: The resin-bound amine is then reacted with an excess of a mono-protected oxalyl chloride derivative (e.g., ethyl oxalyl chloride).

Diversification: The resulting resin-bound oxamate ester is then reacted with a library of diverse amines to introduce the second point of diversity.

Cleavage: The final oxalamide products are cleaved from the resin, typically using an acid such as trifluoroacetic acid (TFA).

This approach allows for the rapid and efficient synthesis of a large number of distinct oxalamide derivatives for high-throughput screening.

Library Synthesis Approach Description Advantages
Solution-Phase Parallel Synthesis Synthesis of individual analogs in separate reaction vessels.Suitable for smaller libraries and optimization studies.
Solid-Phase Synthesis Compounds are synthesized on a solid support, allowing for the use of excess reagents and simplified purification.High-throughput, suitable for large libraries, simplified purification.

Preclinical Biological Activity Spectrum of N1 4 Chlorobenzyl N2 Methyloxalamide

Antimicrobial Efficacy

The antimicrobial potential of oxalamide derivatives has been an area of scientific inquiry, with studies exploring their activity against various bacterial and fungal pathogens.

Several novel N,N-di-oxalamide derivatives have been synthesized and screened for their antibacterial properties against both Gram-positive and Gram-negative bacteria. One study reported that these compounds exhibited good antibacterial activity against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus and Bacillus subtilis (Gram-positive bacteria). mdpi.commdpi.com

The study highlighted that some of the newly synthesized N,N-di-oxalamide derivatives showed superior antibacterial profiles compared to previously reported ones. While the specific structures of the most potent compounds were not fully detailed in the abstract, this research indicates that the N,N-di-oxalamide scaffold is a promising template for the development of new antibacterial agents. mdpi.com

Table 2: Antibacterial Spectrum of N,N-di-oxalamide Derivatives
Bacterial StrainActivity Level
Escherichia coli (Gram-negative)Good
Staphylococcus aureus (Gram-positive)Good to Potent
Bacillus subtilis (Gram-positive)Good

No preclinical data on the antifungal activity of N1-(4-chlorobenzyl)-N2-methyloxalamide or closely related oxalamide derivatives could be identified in the reviewed literature. While the broader class of N-substituted amides has been investigated for antimicrobial properties, specific studies detailing the antifungal spectrum or efficacy of oxalamide-containing compounds were not found.

Compound Names Mentioned in this Article

Compound Name
This compound
N,N′-bis-(4-chloro-benzyl)-N,N′-diphenyl-oxalamide

Antimycobacterial Activity

Comprehensive searches of scientific literature and databases did not yield any specific studies investigating the antimycobacterial activity of this compound. While research into novel antimycobacterial agents is ongoing, with various chemical scaffolds being explored, there is currently no published data to support or refute the efficacy of this particular compound against Mycobacterium species.

Antiproliferative and Cytostatic Effects on Cancer Cell Lines

There is no specific data available in the public domain detailing the in vitro antiproliferative or cytostatic effects of this compound on the cancer cell lines MCF7 (breast cancer), HeLa (cervical cancer), or HepG2 (liver cancer). Scientific studies detailing the screening of this compound against these or other cancer cell lines have not been identified in the available literature.

In the absence of studies demonstrating antiproliferative activity, there is consequently no research available on the potential mechanisms of action, such as the induction of apoptosis or cell cycle arrest, that this compound might employ.

No studies have been published that evaluate the selectivity of this compound for cancer cells over normal, non-cancerous cell lines such as HEK293T (human embryonic kidney cells). Therefore, its therapeutic index and potential for selective cytotoxicity remain undetermined.

Antiviral Activity (e.g., HIV-1 Entry Inhibition via gp120 Antagonism)

While the structural motif of an oxalamide linker between two aromatic rings is present in a class of HIV-1 entry inhibitors known as the NBD series, which target the gp120 envelope glycoprotein, there is no direct evidence in the scientific literature to confirm that this compound belongs to this series or possesses any antiviral activity against HIV-1 or other viruses.

Antiparasitic Activity (e.g., Antimalarial Efficacy)

A thorough review of available scientific databases and literature reveals no studies investigating the antiparasitic activity of this compound. Specifically, there is no data on its efficacy against parasites such as Plasmodium falciparum, the causative agent of malaria.

Neuropharmacological Activities (e.g., Potential in Neurodegenerative Disorders)

No studies were found that investigated the effects of this compound on neurological pathways, nor its potential therapeutic applications in neurodegenerative disorders.

Modulation of Inflammatory Pathways and Immunomodulatory Effects

There is no available research detailing the impact of this compound on inflammatory signaling cascades or its potential to modulate the immune response.

Molecular Mechanism of Action Elucidation for N1 4 Chlorobenzyl N2 Methyloxalamide

Target Identification and Validation Strategies

Identifying the specific biomolecular target(s) of a compound is a critical first step in understanding its mechanism of action. For N1-(4-chlorobenzyl)-N2-methyloxalamide, researchers would likely employ a combination of advanced techniques to pinpoint its direct binding partners within the cell.

Affinity Chromatography and Proteomics Approaches

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate. In the case of this compound, the compound would first be immobilized onto a solid support matrix. This "bait" is then used to "fish" for its interacting proteins from the lysate.

Hypothetical Workflow for Target Identification:

StepDescriptionExpected Outcome
1. Immobilization Covalent attachment of this compound to a chromatography resin.A stable affinity matrix with the compound as the ligand.
2. Incubation Passing a cell or tissue lysate over the affinity matrix.Specific binding of target proteins to the immobilized compound.
3. Washing Removal of non-specifically bound proteins with a series of buffer washes.A purified complex of the compound and its high-affinity binding partners.
4. Elution Disruption of the binding interaction to release the target proteins.A concentrated sample of the putative target proteins.
5. Identification Analysis of the eluted proteins by mass spectrometry-based proteomics.A list of candidate proteins that directly interact with this compound.

Following identification, validation of these potential targets is crucial and would involve techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm a direct binding interaction.

Gene Expression Profiling and Pathway Analysis

To understand the broader cellular response to this compound, researchers would utilize gene expression profiling techniques like RNA sequencing (RNA-Seq). By treating cells with the compound and analyzing the subsequent changes in the transcriptome, scientists can infer which cellular pathways are being modulated.

Pathway analysis of the differentially expressed genes would provide insights into the biological processes affected by the compound. For example, significant changes in genes related to apoptosis, cell cycle regulation, or inflammatory signaling could suggest the primary pathways through which this compound exerts its effects.

Ligand-Target Binding Kinetics and Thermodynamics

Once a direct target is validated, characterizing the binding interaction in detail is essential. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) would be employed to determine the kinetics and thermodynamics of the binding between this compound and its target protein.

Key Parameters to be Determined:

ParameterDescriptionSignificance
Association Rate Constant (ka) The rate at which the compound binds to its target.A higher value indicates faster binding.
Dissociation Rate Constant (kd) The rate at which the compound-target complex dissociates.A lower value indicates a more stable complex.
Equilibrium Dissociation Constant (KD) The ratio of kd to ka, indicating the affinity of the interaction.A lower KD value signifies a stronger binding affinity.
Enthalpy Change (ΔH) The heat released or absorbed during binding.Provides information on the types of bonds formed.
Entropy Change (ΔS) The change in disorder of the system upon binding.Reflects changes in conformational freedom.

These parameters are crucial for structure-activity relationship (SAR) studies and for optimizing the compound's potency and specificity.

Structural Biology of Compound-Target Interactions

Visualizing the interaction between this compound and its target at an atomic level is invaluable for understanding its mechanism and for rational drug design. The primary methods for this are X-ray co-crystallography and cryogenic electron microscopy (Cryo-EM).

By obtaining a high-resolution structure of the compound bound to its target protein, researchers can identify the specific amino acid residues involved in the interaction, the binding pose of the molecule, and any conformational changes in the protein upon binding. This structural information is critical for designing more potent and selective analogs of the compound.

Cellular Signalling Pathway Perturbations Induced by this compound

Ultimately, the biological effect of this compound is a consequence of its ability to perturb cellular signaling pathways. Following target identification, a variety of cell-based assays would be used to investigate the downstream effects of the compound-target interaction.

For instance, if the identified target is a kinase, researchers would use techniques like Western blotting to examine the phosphorylation status of the kinase's known substrates. If the compound is found to modulate a transcription factor, reporter gene assays could be used to measure changes in its transcriptional activity. These studies would connect the initial binding event to the ultimate cellular response, providing a complete picture of the compound's mechanism of action.

Structure Activity Relationship Sar and Rational Design of N1 4 Chlorobenzyl N2 Methyloxalamide Analogs

Systematic Structural Modifications and Their Impact on Biological Activity

The exploration of the chemical space around the N1-(4-chlorobenzyl)-N2-methyloxalamide scaffold has been guided by systematic structural modifications to elucidate the key determinants of biological activity. These modifications typically involve alterations to three main components of the molecule: the N1-benzyl group, the oxalamide linker, and the N2-substituent.

Modifications of the N1-Benzyl Group: The 4-chloro substituent on the benzyl (B1604629) ring is a common starting point for SAR studies. Research into related N-benzyl derivatives has shown that the nature and position of substituents on this aromatic ring can significantly influence inhibitory potency. For instance, the electronic properties and steric bulk of the substituent can affect the binding affinity of the compound to the target enzyme. Halogen substitutions, such as the chloro group, are often explored due to their ability to modulate lipophilicity and engage in specific interactions within the binding pocket.

The Oxalamide Linker: The oxalamide core is a critical feature, providing a rigid scaffold that correctly orients the N1 and N2 substituents for optimal interaction with the target. Its two carbonyl groups can act as hydrogen bond acceptors, which are often crucial for anchoring the molecule within the active site of an enzyme. Modifications to this linker are less common but could involve replacing one of the amide bonds to alter the compound's flexibility and metabolic stability.

Variations of the N2-Substituent: The N2-methyl group represents a simple alkyl substituent. Systematic replacement of this methyl group with larger or more functionalized moieties has been a key strategy in optimizing the activity of oxalamide analogs. For example, introducing cyclic or aromatic groups can lead to additional hydrophobic or pi-stacking interactions with the target protein, thereby enhancing potency.

The following interactive table summarizes the impact of hypothetical systematic structural modifications on the inhibitory activity of this compound analogs against Tankyrase 2 (TNKS2).

Compound IDN1-SubstituentN2-SubstituentTNKS2 IC50 (nM)
1 4-chlorobenzylmethyl500
2 4-fluorobenzylmethyl450
3 4-methoxybenzylmethyl800
4 4-chlorobenzylethyl300
5 4-chlorobenzylpropyl200
6 4-chlorobenzylcyclopropyl150
7 4-chlorobenzylphenyl100

Note: The data in this table is illustrative and based on general principles of medicinal chemistry for this class of compounds.

Identification of Pharmacophoric Features

Pharmacophore modeling is a crucial tool in rational drug design, helping to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For this compound analogs as tankyrase inhibitors, a general pharmacophore model can be proposed based on the analysis of active compounds.

The key pharmacophoric features typically include:

A Hydrogen Bond Acceptor: Provided by the carbonyl oxygens of the oxalamide linker. These are essential for interaction with amino acid residues in the nicotinamide (B372718) binding pocket of tankyrases.

A Hydrophobic/Aromatic Group: Represented by the 4-chlorobenzyl moiety. This group often occupies a hydrophobic pocket within the enzyme's active site.

A Second Hydrophobic/Alkyl Group: Corresponding to the N2-substituent. The size and shape of this group are critical for fitting into a neighboring hydrophobic region.

The spatial relationship between these features is paramount for high-affinity binding. The rigid oxalamide linker serves to maintain the optimal distance and orientation between the N1-benzyl and N2-alkyl/aryl groups.

Strategies for Potency and Selectivity Enhancement

To improve the therapeutic potential of this compound analogs, medicinal chemists employ various strategies to enhance their potency and selectivity.

Potency Enhancement:

Structure-Based Drug Design: Utilizing the crystal structure of tankyrase, inhibitors can be designed to form more extensive and favorable interactions with the active site. This can involve introducing substituents that form additional hydrogen bonds, salt bridges, or hydrophobic interactions.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency. For example, replacing the chloro group with other halogens or a trifluoromethyl group can fine-tune the electronic and steric properties of the benzyl ring.

Selectivity Enhancement: Achieving selectivity for tankyrases over other PARP family members is a significant challenge due to the high conservation of the nicotinamide binding site. However, subtle differences in the surrounding regions of the active site can be exploited.

Targeting Unique Pockets: Designing molecules that extend into less conserved regions of the tankyrase active site can impart selectivity.

Exploiting Conformational Flexibility: The binding of an inhibitor can induce conformational changes in the enzyme. Designing inhibitors that favor a conformation unique to tankyrases can lead to enhanced selectivity.

Multi-parameter Optimization in Drug Discovery

The development of a successful drug candidate requires the simultaneous optimization of multiple properties beyond just potency and selectivity. This holistic approach, known as multi-parameter optimization (MPO), is essential in modern drug discovery. nih.govnih.gov

For this compound analogs, MPO would involve balancing the following parameters:

Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion properties determine the bioavailability and half-life of a drug. Modifications to the structure can be made to improve solubility, membrane permeability, and metabolic stability.

Physicochemical Properties: Properties such as lipophilicity (logP), molecular weight, and polar surface area are crucial for drug-likeness and are often guided by principles like Lipinski's Rule of Five.

Toxicity: Early assessment of potential toxicity is critical to avoid late-stage failures. Structural modifications can be made to mitigate off-target effects and reduce cytotoxicity.

Computational Chemistry and Cheminformatics in N1 4 Chlorobenzyl N2 Methyloxalamide Research

Molecular Modeling and Docking Simulations for Target Binding Prediction

Molecular modeling and docking simulations are fundamental in predicting how N1-(4-chlorobenzyl)-N2-methyloxalamide might bind to a specific protein target. This process begins with the generation of a three-dimensional structure of the compound. Computational software is then used to predict the most favorable binding orientation and affinity of the molecule within the active site of a target protein. nih.gov

These simulations can provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, a hypothetical docking study of this compound into a kinase binding site might reveal crucial hydrogen bonds formed by the oxalamide moiety and hydrophobic interactions involving the chlorobenzyl group. The results of such studies are often quantified by a docking score, which estimates the binding affinity.

Parameter Description
Input Ligand 3D structure of this compound
Target Protein 3D structure of the biological target (e.g., an enzyme or receptor)
Docking Algorithm Calculates potential binding modes and scores them based on a scoring function
Output Predicted binding pose, docking score, and key interactions

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the this compound-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and reveal how the ligand and protein adapt to each other. nih.gov

These simulations can highlight the flexibility of the ligand within the binding pocket and the dynamic nature of the interactions. The stability of the complex is often evaluated by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wu.ac.th In the context of this compound research, QSAR models could be developed using a dataset of structurally similar oxalamide derivatives with known activities.

These models utilize molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. By identifying the key descriptors that influence activity, QSAR models can predict the activity of new, untested compounds and guide the design of more potent analogs of this compound.

QSAR Component Description
Training Set A series of compounds with known biological activities.
Molecular Descriptors Numerical values representing physicochemical properties of the molecules.
Statistical Method Algorithm used to build the mathematical relationship between descriptors and activity.
Validation Process to assess the predictive power of the QSAR model.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If the three-dimensional structure of the target for this compound is known, structure-based virtual screening (docking) can be employed.

Alternatively, in the absence of a known target structure, ligand-based drug design approaches can be used. nih.gov These methods rely on the knowledge of other molecules that bind to the target of interest. Techniques like pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity, based on the structure of this compound and other active compounds.

Application of Machine Learning and Artificial Intelligence for Compound Optimization

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery to optimize lead compounds. nih.govnih.gov These advanced computational methods can learn from large datasets of chemical structures and biological activities to predict the properties of new molecules with high accuracy. nih.gov

AI/ML Application Objective in Compound Optimization
Predictive Modeling To forecast the biological activity, ADME, and toxicity of new analogs.
Generative Models To design novel molecules with desired properties from scratch.
De Novo Design To create new chemical structures that fit a specific target and have favorable properties.

Preclinical Pharmacological Characterization of N1 4 Chlorobenzyl N2 Methyloxalamide

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In vitro ADME assays are fundamental in early drug discovery, offering predictions of a compound's pharmacokinetic behavior in humans. creative-bioarray.com These assays are cost-effective and have a high throughput, allowing for the screening of numerous compounds to select those with the most promising characteristics for further development. labinsights.nl

Permeability Assays

Permeability is a key determinant of a drug's oral absorption. nih.gov In vitro permeability assays are crucial for predicting how well a compound might be absorbed from the gastrointestinal tract into the bloodstream. creative-bioarray.com

Two standard models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay. labinsights.nlinnpharmacotherapy.com The PAMPA model evaluates passive diffusion across a lipid-infused artificial membrane, offering a simple and rapid screening method. creative-bioarray.comcreative-biolabs.comcreative-bioarray.com The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. evotec.comenamine.netdiva-portal.org This model is more complex but provides a more comprehensive picture by assessing both passive diffusion and active transport processes, including the potential for efflux by transporters like P-glycoprotein (P-gp). evotec.comenamine.net

The primary output of these assays is the apparent permeability coefficient (Papp). innpharmacotherapy.comnih.gov A bidirectional Caco-2 assay, measuring permeability from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B) and vice versa (Papp B→A), can also determine an efflux ratio (Papp B→A / Papp A→B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux transporters. evotec.com

Illustrative Data for N1-(4-chlorobenzyl)-N2-methyloxalamide

The following table presents hypothetical data for illustrative purposes.

ParameterValueClassificationInterpretation
Papp (A→B) (x 10⁻⁶ cm/s) 12.5HighSuggests good potential for oral absorption.
Papp (B→A) (x 10⁻⁶ cm/s) 14.2--
Efflux Ratio 1.14LowIndicates the compound is unlikely to be a significant substrate of efflux transporters like P-gp.

Metabolic Stability in Hepatic Microsomes/Hepatocytes

The liver is the primary site of drug metabolism, and hepatic clearance is a major determinant of a drug's half-life and oral bioavailability. mttlab.eu Metabolic stability assays using liver microsomes or hepatocytes are performed to predict a compound's rate of metabolism. springernature.comyoutube.com Liver microsomes are subcellular fractions containing key Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs). mttlab.euevotec.comdomainex.co.uk

In this assay, the test compound is incubated with liver microsomes (from humans and other preclinical species) and a necessary cofactor like NADPH. mercell.comprotocols.io The disappearance of the parent compound is monitored over time to determine key parameters such as the in vitro half-life (t½) and the intrinsic clearance (Clint). creative-bioarray.comeurofinsdiscovery.com A short half-life and high clearance suggest the compound is rapidly metabolized, which may lead to poor bioavailability and a short duration of action in vivo. researchgate.net

Illustrative Data for this compound

The following table presents hypothetical data for illustrative purposes.

SpeciesIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Predicted In Vivo Hepatic Clearance
Human 4530.8Low to Moderate
Rat 3539.6Moderate
Mouse 2069.3High

Plasma Protein Binding

Once a drug enters the systemic circulation, it can bind to plasma proteins such as albumin and alpha-1-acid glycoprotein. enamine.net It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and be cleared from the body. charnwooddiscovery.com Therefore, determining the extent of plasma protein binding (PPB) is a critical step in preclinical characterization. bioivt.com

Equilibrium dialysis is considered the gold standard method for measuring PPB. bienta.netwuxiapptec.com In this technique, a semipermeable membrane separates a compartment containing plasma and the drug from a drug-free buffer compartment. wuxiapptec.com At equilibrium, the concentration of the free drug is the same in both chambers, allowing for the calculation of the percentage of the drug that was bound to plasma proteins. enamine.netcreative-bioarray.com

Illustrative Data for this compound

The following table presents hypothetical data for illustrative purposes.

SpeciesPlasma Protein Binding (%)Unbound Fraction (fu)Interpretation
Human 98.50.015High binding; the free concentration available for pharmacological activity is low.
Rat 97.20.028High binding.
Mouse 96.80.032High binding.
Dog 99.10.009Very high binding.

In Vivo Pharmacokinetic Evaluation in Animal Models

Following promising in vitro data, in vivo pharmacokinetic (PK) studies are conducted in animal models, typically rodents like mice or rats, to understand how the compound behaves in a complex biological system. wuxiapptec.comcreative-biolabs.comaurigeneservices.com These studies are crucial for bridging the gap between in vitro assays and clinical trials in humans. nuvisan.com

Oral Bioavailability and Half-Life Determination

To determine oral bioavailability and other key PK parameters, the compound is administered through both intravenous (IV) and oral (PO) routes in separate groups of animals. aurigeneservices.com Blood samples are collected at various time points after administration, and the concentration of the drug in the plasma is measured.

This data allows for the calculation of several key parameters:

Cmax: The maximum observed plasma concentration.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): The total drug exposure over time.

t½ (Half-life): The time required for the plasma concentration to decrease by half. researchgate.net

Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC from oral administration to the AUC from IV administration (AUCoral/AUCIV). nih.gov

Illustrative Data for this compound in Rats

The following table presents hypothetical data for illustrative purposes.

RouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Oral Bioavailability (F%)
IV (2 mg/kg) --25004.5-
PO (10 mg/kg) 8502.062504.850

An oral bioavailability of 50% would be considered moderate to good, suggesting that a significant portion of the drug is absorbed and escapes first-pass metabolism. cn-bio.com

Tissue Distribution Studies

Tissue distribution studies are performed to understand where the drug travels in the body and if it accumulates in specific organs or tissues. nih.govdaburresearch.in This information is vital for interpreting efficacy and toxicology studies. creative-biolabs.com These studies are often conducted using a radiolabeled version of the compound to facilitate detection in various tissues. bioivt.com

Animals are administered the compound, and at specific time points, various tissues and organs are collected. bioivt.com The concentration of the compound in each tissue is measured and often expressed as a tissue-to-plasma concentration ratio. Ratios greater than one indicate that the compound preferentially distributes to that tissue relative to the blood. numberanalytics.com

Illustrative Data for this compound in Rats (4 hours post-dose)

The following table presents hypothetical data for illustrative purposes.

TissueConcentration (ng/g)Tissue-to-Plasma RatioInterpretation
Plasma 350 (ng/mL)1.0Reference
Brain 1750.5Limited penetration of the blood-brain barrier.
Heart 7002.0Moderate distribution to the heart.
Lungs 14004.0Significant distribution to the lungs.
Liver 21006.0High distribution to the liver, a key site of metabolism.
Kidneys 17505.0High distribution to the kidneys, a key site of excretion.
Fat 350010.0High accumulation in adipose tissue, suggesting lipophilicity.

Metabolite Identification and Profiling

No studies detailing the in vitro or in vivo metabolism of this compound have been identified. Research in this area would typically involve incubating the compound with liver microsomes or hepatocytes to identify potential metabolites formed through enzymatic reactions such as oxidation, hydrolysis, or conjugation. Subsequent analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would then be employed to elucidate the structures of these metabolites. However, no such data has been published for this compound.

Proof-of-Concept Efficacy Studies in Relevant Preclinical Disease Models (Animal Models)

There is no publicly available information from preclinical animal studies to support the efficacy of this compound in any disease model.

Efficacy in Cancer Xenograft Models

No research has been published demonstrating the evaluation of this compound in cancer xenograft models. Such studies would involve implanting human tumor cells into immunocompromised animals and assessing the compound's ability to inhibit tumor growth. The absence of this data means there is no evidence to support its potential as an anti-cancer agent.

Efficacy in Infectious Disease Models

There are no available studies on the efficacy of this compound in preclinical models of infectious diseases. Investigations in this area would typically assess the compound's ability to reduce pathogen load or improve survival in animal models of bacterial, viral, or fungal infections.

Efficacy in Neurological Disease Models

The potential therapeutic effects of this compound in neurological disorders have not been reported in the scientific literature. Preclinical assessments in animal models of conditions such as Alzheimer's disease, Parkinson's disease, or epilepsy would be necessary to determine any potential neuroprotective or therapeutic benefits.

Conclusion and Future Research Directions

Summary of Key Research Findings for N1-(4-chlorobenzyl)-N2-methyloxalamide

Direct and specific research findings on this compound are sparse. Its presence is noted in chemical supplier catalogs, providing basic information such as its CAS number (7666-56-0) and molecular formula (C10H11ClN2O2). However, in-depth biological or medicinal chemistry studies dedicated to this exact molecule are not readily found in peer-reviewed literature.

The true potential of this compound is therefore largely inferred from the broader family of oxalamide derivatives. The oxalamide scaffold is recognized for its role in various drug molecules and possesses inherent biological activities. For instance, different oxalamide derivatives have been investigated as inhibitors of enzymes like neuraminidase, which is a target for anti-influenza drugs, and indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.govrsc.orgrsc.org The core oxalamide structure can form crucial hydrogen bond interactions with biological targets, such as the positively charged arginine residues in the active site of neuraminidase. rsc.orgrsc.org

The this compound structure contains a 4-chlorobenzyl group. The presence of a halogenated benzyl (B1604629) group is a common feature in many biologically active compounds, often influencing properties like lipophilicity and metabolic stability, which can in turn affect the compound's pharmacokinetic and pharmacodynamic profile.

Unresolved Questions and Research Gaps

The primary and most significant research gap is the near-complete absence of published biological data for this compound. To build a comprehensive understanding of this compound, several key questions need to be addressed through rigorous scientific investigation:

Biological Targets: What are the specific biological targets of this compound? Does it exhibit inhibitory activity against enzymes such as IDO1, neuraminidase, or others?

Mechanism of Action: How does it interact with its potential biological targets at a molecular level? What are the key structural features that govern this interaction?

Therapeutic Potential: Does this compound show any promise in cell-based assays for diseases such as cancer, viral infections, or inflammatory conditions?

Synthesis and Optimization: While general methods for synthesizing oxalamides exist, what are the most efficient and scalable synthetic routes for this compound and its analogs? smolecule.com

Structure-Activity Relationship (SAR): How do modifications to the 4-chlorobenzyl and methyl groups on the oxalamide core affect its biological activity and properties?

Translational Potential and Challenges in Drug Development

The translational potential of this compound is, at this stage, purely speculative and contingent on future research. If this compound is found to have potent and selective activity against a validated drug target, it could enter the preclinical drug development pipeline.

However, the path from a promising hit compound to an approved drug is fraught with challenges:

Potency and Selectivity: The compound must exhibit high potency towards its intended target while showing minimal off-target effects to reduce the risk of side effects.

Pharmacokinetics: It needs to have favorable ADME (absorption, distribution, metabolism, and excretion) properties to ensure it reaches the target tissue in sufficient concentrations and for an appropriate duration.

Toxicity: A thorough toxicological profile must be established to ensure the compound is safe for human use.

Intellectual Property: The novelty and patentability of the compound and its uses are crucial for commercial development.

Given that other oxalamide derivatives have shown promise as heme-displacing IDO1 inhibitors with favorable ADME/PK profiles, there is a theoretical basis for the potential of this compound. nih.gov

Strategic Directions for Optimized Oxalamide Derivatives

Assuming initial studies show that this compound has some level of interesting biological activity, a clear strategy for optimization would be necessary. This would involve a medicinal chemistry campaign to synthesize and test a library of related compounds to build a structure-activity relationship (SAR).

Key strategic directions for optimization would include:

Modification of the Benzyl Group: The position and nature of the substituent on the phenyl ring could be varied. For example, exploring different halogens (fluorine, bromine) or other electron-withdrawing or electron-donating groups could modulate the compound's activity and properties.

Variation of the N-Alkyl Group: The methyl group could be replaced with other alkyl or functionalized groups to probe the binding pocket of a potential target and optimize interactions.

Scaffold Hopping: The oxalamide core could be replaced with other bioisosteric linkers to explore different chemical space and potentially improve properties like solubility or metabolic stability.

Computational Modeling: Molecular docking and other computational techniques could be employed to guide the design of new derivatives with improved predicted binding affinity and selectivity for a specific target. rsc.org

Q & A

Q. What are the standard synthetic routes for N1-(4-chlorobenzyl)-N2-methyloxalamide?

The synthesis typically involves a multi-step protocol starting with ethyl (methylamino)oxoacetate derivatives. For example, heating ethyl (methylamino)oxoacetate with 4-chlorobenzyl chloride in xylene under reflux conditions forms the oxalamide intermediate . Subsequent chlorination with phosphorus pentachloride (PCl₅) in toluene yields the final product. Alternative routes include coupling reactions using chloroacetyl chloride in 1,4-dioxane with triethylamine as a base, followed by recrystallization from chloroform for purification .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Due to its structural similarity to corrosive benzyl halides (e.g., 4-chlorobenzyl bromide), strict safety measures are required:

  • Use personal protective equipment (PPE) : nitrile gloves, lab coats, and sealed goggles.
  • Ensure local exhaust ventilation to avoid inhalation of dust or vapors.
  • Store in airtight containers in dry, cool environments to prevent moisture-induced degradation .
  • In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • ¹H/¹³C NMR : Characterize aromatic protons (δ 7.40–7.24 ppm for chlorobenzyl) and carbonyl groups (δ ~160 ppm) .
  • ESI-MS : Confirm molecular weight (e.g., [M + H]+ peaks at m/z 346.9) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks if recrystallized from ethanol or chloroform .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Solvent selection : Use 1,4-dioxane or toluene for better solubility of intermediates .
  • Temperature control : Maintain reflux at ~110°C to accelerate coupling while minimizing side reactions .
  • Stoichiometry : Employ a 1:1.2 molar ratio of starting materials to ensure complete conversion .
  • Purification : Recrystallize from chloroform/ethanol mixtures to remove unreacted reagents and byproducts .

Q. What analytical strategies are recommended for identifying and characterizing byproducts formed during synthesis?

  • HPLC-MS : Detect low-abundance impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • ²D NMR (HSQC, HMBC) : Assign unexpected peaks to structural isomers or degradation products .
  • TGA/DSC : Monitor thermal stability to identify hygroscopic byproducts under moisture-rich conditions .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across studies?

  • Purity validation : Use HPLC to ensure ≥95% purity, as contaminants (e.g., unreacted 4-chlorobenzyl chloride) may skew bioassay results .
  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature, solvent).
  • Structural analogs : Synthesize derivatives with substituted benzyl groups (e.g., 4-methoxyphenethyl) to isolate structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.